Molecular Weight and Steric Bulk: 9,9-Dimethyl vs. Non-Methylated Fluorenyl HOMSi Reagent
The target compound (C24H26OSi, MW 358.55 g/mol) is 28.05 g/mol heavier than the non-methylated analogue 2-[(2-fluorenyl)dimethylsilyl]benzyl alcohol (C22H22OSi, MW 330.5 g/mol) due to the two additional methyl groups at the 9-position of the fluorene ring [1]. These methyl groups increase the van der Waals volume of the fluorenyl substituent, leading to greater steric encumbrance around the silicon center. This steric differentiation affects the rate of transmetallation in Pd-catalyzed cross-coupling reactions and the conformational freedom of the resulting aryl-aryl linkages in polymeric products [2].
| Evidence Dimension | Molecular weight and steric bulk |
|---|---|
| Target Compound Data | 358.55 g/mol (C24H26OSi); 9,9-dimethyl substitution increases steric bulk |
| Comparator Or Baseline | 330.5 g/mol (C22H22OSi) for 2-[(2-fluorenyl)dimethylsilyl]benzyl alcohol (CAS 1244855-58-0) |
| Quantified Difference | ΔMW = +28.05 g/mol; addition of two methyl groups at the fluorene 9-position |
| Conditions | Calculated from molecular formula; SDBS No. 53169 and 53171 |
Why This Matters
The higher molecular weight and increased steric demand of the 9,9-dimethylated analogue directly influence the solubility, reactivity, and final polymer morphology in cross-coupling polymerizations, making it the preferred reagent when rigid, sterically hindered architectures are desired.
- [1] Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 53169: HOMSi(R) fluoren-2-yl; SDBS No. 53171: 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol. View Source
- [2] Shimizu, K.; Minami, Y.; Nakao, Y.; Ohya, K.; Ikehira, H.; Hiyama, T. Polyarylene Synthesis by Cross-Coupling with HOMSi Reagents. Chemistry Letters 2013, 42 (1), 45-47. View Source
